molecular formula C12H17N5O5 B151251 (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 4338-48-1

(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No. B151251
CAS RN: 4338-48-1
M. Wt: 311.29 g/mol
InChI Key: BBOCDRLDMQHWJP-WOUKDFQISA-N
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Description

N-(2-Hydroxyethyl)adenosine has been studied as an anticonvulsant through the activation of adenosine A1 receptor (AA1R).
2-[6-(2-Hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a natural product found in Isaria japonica and Cordyceps pruinosa with data available.

Scientific Research Applications

Pharmacokinetics Study

The compound's derivative, IMM-H007, is being developed as an anti-hyperlipidemia agent. A study by Jia et al. (2016) established a liquid chromatography-tandem mass spectrometric method for quantifying IMM-H007 and its metabolites in hamster blood, contributing to pharmacokinetic research.

Synthesis of Novel Compounds

Hřebabecký et al. (2006) explored the synthesis of novel conformationally locked carbocyclic nucleosides derived from this compound. Their work here contributes to developing new molecules with potential biological activity.

Probing Adenylyl Cyclases

Emmrich et al. (2010) synthesized a stable, fluorescent-labeled ATP analog of this compound. Their study here aimed at studying the binding site and function of adenylyl cyclases.

Inhibitors of Cellular Activation

A patent analysis here highlights the compound's derivatives as selective adenosine A2a receptor antagonists, potentially useful in treating asthma and COPD.

Quantum Chemical Modeling

Kvasyuk et al. (2022) conducted quantum chemical modeling, synthesis, and spectroscopic studies on nelarabine, a derivative of this compound. Their research here explored its potential as an anticancer drug.

Corrosion Inhibitor

Sin et al. (2017) investigated the compound's derivative, adenosine, as a corrosion inhibitor for steel in acidic solutions. Their study here demonstrated its effectiveness and mechanism.

DOT1L Histone Methyltransferase Inhibitor

Basavapathruni et al. (2014) explored a novel DOT1L histone methyltransferase inhibitor, EPZ‐5676, a derivative of this compound. Their study here described its preclinical pharmacokinetics and metabolism.

Ligand for Adenosine Receptors

Bevan et al. (2007) characterized a novel ligand derived from this compound for its effects on human adenosine receptors. The research here highlighted its potential for anti-inflammatory effects.

Inhibitors of Intestinal Absorption

Hiratochi et al. (2012) developed concentrative nucleoside transporter 2 inhibitors, derivatives of this compound, to improve hyperuricemia. Their work here suggests their therapeutic potential in treating hyperuricemia.

Synthesis of Benzimidazole Nucleosides

SinghYadava and Yadav (2008) reported on the synthesis of unusual benzimidazole nucleoside analogues. Their research here expands the potential biological applications of such molecules.

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c18-2-1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(21)8(20)6(3-19)22-12/h4-6,8-9,12,18-21H,1-3H2,(H,13,14,15)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCDRLDMQHWJP-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954221
Record name N-(2-Hydroxyethyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

CAS RN

4338-48-1, 32476-37-2
Record name N6-(2-Hydroxyethyl)adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4338-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50954221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 4
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(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 5
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(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

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